Lesopitron dihydrochloride
CAS No.: 132449-89-9
Cat. No.: VC21363532
Molecular Formula: C15H23Cl3N6
Molecular Weight: 393.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132449-89-9 |
---|---|
Molecular Formula | C15H23Cl3N6 |
Molecular Weight | 393.7 g/mol |
IUPAC Name | 2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;dihydrochloride |
Standard InChI | InChI=1S/C15H21ClN6.2ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;;/h3-5,12-13H,1-2,6-11H2;2*1H |
Standard InChI Key | RGDLQJUAYQRGBC-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl |
Canonical SMILES | C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3.Cl.Cl |
Introduction
Chemical Identity and Properties
Lesopitron dihydrochloride (CAS Registry Number: 132449-89-9) is a chemical compound structurally characterized as 2-(4-(4-(4-chloropyrazol-1-yl)butyl)-1-piperazinyl)pyrimidine dihydrochloride . The molecule contains a unique structural arrangement with a molecular formula of C15H21ClN6·2HCl and a corresponding molecular weight of 393.742 Daltons . It manifests physically as a white to off-white crystalline powder with enhanced solubility in aqueous solutions due to its dihydrochloride salt formation .
The compound is achiral with no defined stereocenters, as confirmed by its stereochemical profile . Its chemical structure can be represented through several notations, including SMILES (Cl.Cl.ClC1=CN(CCCCN2CCN(CC2)C3=NC=CC=N3)N=C1) and InChI (InChI=1S/C15H21ClN6.2ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;;/h3-5,12-13H,1-2,6-11H2;2*1H) .
Table 1: Chemical Properties of Lesopitron Dihydrochloride
Property | Specification |
---|---|
Chemical Name | 2-(4-(4-(4-Chloropyrazol-1-yl)butyl)-1-piperazinyl)pyrimidine dihydrochloride |
CAS Number | 132449-89-9 |
Molecular Formula | C15H21ClN6·2HCl |
Molecular Weight | 393.742 g/mol |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
Physical Appearance | White to off-white crystalline powder |
InChIKey | RGDLQJUAYQRGBC-UHFFFAOYSA-N |
Pharmacological Classification
Lesopitron dihydrochloride belongs to the class of non-benzodiazepine anxiolytics with structural similarities to buspirone . What distinguishes lesopitron in its pharmacological classification is its selective action on serotonergic pathways, particularly as a 5-HT1A receptor agonist, while demonstrating negligible effects on alpha-adrenergic and dopaminergic receptors . This selective receptor profile positions it as a compound of interest for anxiety treatment without the typical side effect profile associated with benzodiazepines .
The compound can be categorized under several pharmacological classifications:
-
Non-benzodiazepine anxiolytic
-
Serotonin 1A (5-HT1A) receptor agonist
-
Pyrimidine derivative
-
Piperazine-containing compound
Mechanism of Action
Lesopitron dihydrochloride exerts its therapeutic effects primarily through agonistic activity at both pre-synaptic and post-synaptic 5-HT1A receptors . This dual action on serotonergic transmission distinguishes it from selective serotonin reuptake inhibitors (SSRIs) that primarily affect serotonin reuptake mechanisms . Its mechanism involves the modulation of serotonin levels in the brain, contributing to anxiolytic effects without significant impact on GABA-mediated neurotransmission that characterizes benzodiazepines .
In preclinical evaluations, lesopitron demonstrated greater potency than structurally related 5-HT1A agonists in rat social interaction and marmoset anxiety models . Notably, the compound also showed effectiveness in countering benzodiazepine withdrawal-induced anxiety in rodent models, suggesting potential applications in managing benzodiazepine dependence .
Synthesis Methods
The literature indicates two related procedures for synthesizing lesopitron dihydrochloride :
First Synthetic Route
The first procedure involves reacting 4-chloropyrazole (I) with 1,4-dibromobutane (II) to produce 1-(4-bromobutyl)-4-chloropyrazole (III). This intermediate compound (III) is then refluxed with 2-(1-piperazinyl)pyrimidine (IV) and potassium carbonate in DMF to yield lesopitron (V). The final product, lesopitron dihydrochloride, is obtained by treating compound (V) with isopropyl alcohol saturated with hydrochloric acid to achieve a pH of 4.5-5 .
Second Synthetic Route
Alternatively, 2-(1-piperazinyl)pyrimidine (IV) is initially reacted with 1,4-dibromobutane (II) to produce 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide (VI). This quaternary salt (VI) then undergoes reaction with 4-chloropyrazole (I) in DMF with potassium carbonate, resulting in the free base form of lesopitron, which can be subsequently converted to the dihydrochloride salt .
Clinical Research and Efficacy
Generalized Anxiety Disorder Studies
The primary clinical investigation of lesopitron dihydrochloride focused on its efficacy in treating generalized anxiety disorder (GAD). A notable six-week, randomized, double-blind, placebo and lorazepam-controlled study evaluated the compound's effectiveness and safety profile .
The study design incorporated:
-
Duration: Six weeks of active treatment followed by a one-week taper period
-
Comparison groups: Lesopitron (4-80 mg/day), lorazepam (2-4 mg/day), and placebo
-
Patient population: Outpatients with GAD, with particular focus on a subgroup with documented history of anxiety disorders
-
Assessment tools: Hamilton Rating Scale for Anxiety (HAM-A) and Clinical Global Impressions scale
Efficacy Outcomes
-
Placebo group: 3.4 (95% CI 2.0 to 4.8)
-
Lesopitron group: 6.1 (95% CI 4.1 to 8.1)
Statistical analysis yielded an omnibus p-value of 0.044 (uncorrected), suggesting a significant treatment effect . Importantly, the subgroup analysis revealed that lesopitron appeared particularly effective for the approximately 40% of patients who presented with recurrent anxiety disorder or had a documented history of GAD .
Table 2: HAM-A Score Changes in Lesopitron Clinical Trial
Treatment Group | Mean HAM-A Score Change | 95% Confidence Interval |
---|---|---|
Placebo | 3.4 | 2.0 to 4.8 |
Lesopitron | 6.1 | 4.1 to 8.1 |
Lorazepam | 6.1 | 4.6 to 7.6 |
Dosage and Administration
The maximum tolerated dose established through clinical studies was 50 mg twice daily . In various investigations, the dosage range explored was between 4-80 mg/day, typically administered in divided doses . The compound was administered orally in clinical trials, consistent with its formulation characteristics .
Comparative Pharmacology
In the comparative clinical trial, both lesopitron and lorazepam demonstrated similar improvements in HAM-A scores (both achieving a 6.1-point reduction), suggesting comparable anxiolytic efficacy . This positions lesopitron as a potential alternative to benzodiazepines, particularly for patients with recurrent anxiety disorders or those requiring long-term anxiolytic therapy without dependence concerns.
Product Reference | Purity | Quantity | Price Range (€) | Estimated Delivery |
---|---|---|---|---|
3D-HFA44989 | Min. 95% | 5mg | 1,397.00 | Mon 02 Jun 25 |
3D-HFA44989 | Min. 95% | 10mg | 2,177.00 | Mon 02 Jun 25 |
3D-HFA44989 | Min. 95% | 25mg | 4,082.00 | Mon 02 Jun 25 |
3D-HFA44989 | Min. 95% | 50mg | 6,531.00 | Mon 02 Jun 25 |
TM-T11839 | 98% | Various | 904.00-2,375.00 | Tue 10 Jun 25 |
These commercial offerings reflect the compound's continued relevance in research settings despite its discontinued development status .
Development Status and Future Perspectives
Lesopitron dihydrochloride reached Phase 2 clinical trials but has been discontinued from further development by its originator, Esteve Pharmaceuticals SA . Despite the discontinuation, the clinical data suggest potential value in certain patient populations, particularly those with recurrent anxiety disorders .
Future research directions suggested by existing studies include:
-
Stratified trials based on referral status (symptomatic volunteer vs. clinical patient with preexisting illness)
-
Evaluation in patients with previous anxiolytic exposure
-
Fixed-dose rather than flexible-fixed-dose design to better establish dose-response relationships
-
Investigation of potential applications in managing benzodiazepine withdrawal, given its efficacy in countering withdrawal-induced anxiety in preclinical models
The compound's unique pharmacological profile and promising efficacy in specific patient subgroups suggest it may still hold value as a research tool or potential therapeutic candidate under appropriate development conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume